2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Overview
Description
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-810,123 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Research demonstrates the synthesis of novel polycyano-containing organic ligands via double carbanion cleavage of related dihydrospiro[cyclopropane-indene] derivatives. These compounds, with their stable salts containing new allylic-type anions, show potential in organic electronics and as components in ionic liquids (Karpov et al., 2016).
- Another study developed a stereo- and regioselective 1,3-dipolar cycloaddition for the efficient synthesis of biologically relevant spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives, advancing the chemistry of cyclopropenes and methods for constructing polycyclic compounds with cyclopropane fragments (Filatov et al., 2019).
Applications in Organic Chemistry
- A study on the synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1′-cyclopropane] derivatives highlighted the potential for forming new compounds with varied chemical structures, contributing to the broader field of organic synthesis (Bayrak et al., 2018).
- The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions, underscores the significance of these compounds in the creation of novel chemical structures (Yong et al., 2007).
Potential Biological Relevance
- In a study on the synthesis of novel spiro[cyclopropane-indazole] derivatives, researchers explored the conjugate addition of bromoform to certain indazole derivatives. The novel compounds synthesized could have implications in the field of medicinal chemistry (Yan et al., 2014).
- Research on highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via catalyst-free cyclopropanation adds to the understanding of how these compounds can be synthesized with high precision, which is crucial for their potential biological applications (Maurya et al., 2014).
Advanced Materials Development
- A study on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which showed potential anticancer activity, illustrates the application of these compounds in developing new materials for therapeutic uses (Filatov et al., 2017).
- Research on a series of spirofluorene-based materials for efficient phosphorescent organic light-emitting diodes (OLEDs) underscores the role of these compounds in the development of advanced electronic materials (Liu et al., 2018).
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12;/h1-4,10H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTBNVYOJCHWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2CN)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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